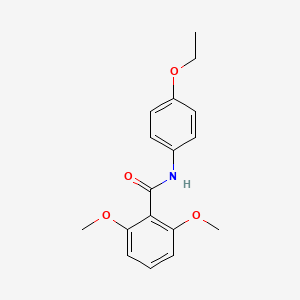

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide

Description

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a 4-ethoxyphenyl group. The 2,6-dimethoxybenzamide core is a critical pharmacophore in herbicides (e.g., Isoxaben) and TRPV3 ion channel modulators, suggesting that substituents on the amide nitrogen significantly influence biological activity and target specificity .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-13-10-8-12(9-11-13)18-17(19)16-14(20-2)6-5-7-15(16)21-3/h5-11H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSBZRCXJRDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 4-ethoxyaniline with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Molecular Weight and Functional Diversity

- Higher molecular weights (e.g., 506.55 g/mol for Compound 4a) correlate with complex substituents like trimethoxyphenyl-propenyl chains, often associated with anticancer activity .

- Lower molecular weight analogs (e.g., N-(2,6-dimethylphenyl)-4-ethoxybenzamide at 269.34 g/mol) prioritize synthetic accessibility and yield optimization .

Biological Activity

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings that support its efficacy in various biological contexts.

Chemical Structure and Properties

This compound belongs to the class of substituted benzamides. Its structural features include:

- Ethoxy group at the para position of the phenyl ring.

- Two methoxy groups at the 2 and 6 positions of the benzamide moiety.

These substitutions enhance the compound's lipophilicity and may improve its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:

- Inhibition of protein kinases : Similar compounds have shown efficacy in inhibiting kinases that are crucial for cancer cell proliferation.

- Induction of apoptosis : Studies indicate that this compound can trigger programmed cell death in various cancer cell lines, contributing to its anticancer properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro evaluations have shown:

- IC50 values against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MDA-MB-468.

- Induction of apoptosis and autophagy-associated cell death in treated cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antiviral | Potential activity against ZIKV (related compounds) | |

| Enzyme Inhibition | Modulates kinase activity |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of this compound:

- Cell Lines Tested : MDA-MB-231 and MDA-MB-468.

- Results : The compound inhibited cell proliferation with an IC50 value around 180 nM for BRD4 inhibition and 230 nM for CK2 inhibition. This dual-target approach showed promise for treating triple-negative breast cancer without significant toxicity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.